2-(1,3-thiazol-4-ylmethoxy)benzoic Acid
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Overview
Description
2-(1,3-thiazol-4-ylmethoxy)benzoic acid is a biochemical compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . It is primarily used in proteomics research
Scientific Research Applications
Development of Antioxidant and Anti-inflammatory Agents
Research indicates that benzofused thiazole derivatives, including those similar in structure to 2-(1,3-thiazol-4-ylmethoxy)benzoic Acid, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Studies have shown that certain derivatives possess significant anti-inflammatory activity and potential antioxidant activity against various reactive species. This highlights the compound's role in the design and development of therapeutic agents for treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Pharmacological Importance of Benzothiazole Derivatives
Benzothiazole and its derivatives are recognized for their wide range of pharmacological activities. The unique structure of benzothiazoles, including the presence of a thiazole ring, contributes to their biological activity. These compounds have been found to exhibit anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The review of literature on benzothiazole derivatives reveals their potential as important moieties in medicinal chemistry, suggesting the relevance of this compound in the development of new therapeutic agents (Bhat & Belagali, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)9-3-1-2-4-10(9)15-5-8-6-16-7-12-8/h1-4,6-7H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZZEPDHQMACJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.